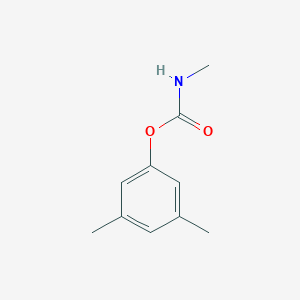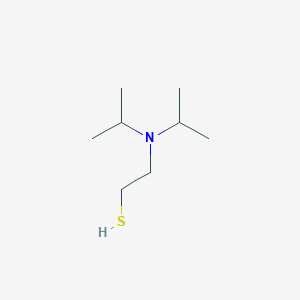![molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0](/img/structure/B166798.png)
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Overview
Description
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral organoboron compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structure, which includes a hexahydropyrrolo ring fused with an oxazaborole ring, and three phenyl groups attached to the structure. The presence of boron in its structure makes it a valuable catalyst in various chemical reactions, particularly in the enantioselective reduction of ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of methylboronic acid with ®-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. The reaction is carried out in the presence of a solvent such as toluene, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions often include maintaining the temperature at around 120°C and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction parameters are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various types of chemical reactions, including:
Reduction: It acts as a catalyst in the enantioselective reduction of ketones to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include borane complexes such as borane-dimethyl sulfide and borane-tetrahydrofuran.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products
The major products formed from these reactions include enantioselective secondary alcohols from the reduction of ketones and various substituted boron compounds from substitution reactions .
Scientific Research Applications
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-oxygen complex with the substrate. This complex facilitates the transfer of hydride ions from the borane reagent to the substrate, resulting in the reduction of the ketone to an alcohol . The chiral environment provided by the oxazaborole ring ensures that the reduction occurs in an enantioselective manner, producing chiral alcohols with high enantiomeric excess .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Methyl-CBS-oxazaborolidine: Another chiral oxazaborolidine catalyst used in asymmetric reductions.
(S)-(-)-2-Methyl-CBS-oxazaborolidine: Similar to the ®-enantiomer but with opposite chirality.
Uniqueness
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its triphenyl substitution, which provides steric hindrance and enhances the enantioselectivity of the reactions it catalyzes. This makes it particularly effective in producing chiral alcohols with high enantiomeric purity .
Properties
IUPAC Name |
(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMQZFEKIDKAP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447842 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-90-0 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)











![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
